
(2E)-3-(2-chloro-5-ethoxy-4-hydroxyphenyl)prop-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-3-(2-chloro-5-ethoxy-4-hydroxyphenyl)prop-2-enoic acid, commonly known as Etodolac, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain and inflammation. It belongs to the propionic acid class of NSAIDs and is structurally similar to other drugs such as ibuprofen and naproxen. Etodolac has been shown to be effective in the treatment of various conditions such as osteoarthritis, rheumatoid arthritis, and acute pain.
作用機序
Etodolac works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid molecules that play a key role in the inflammatory response. By inhibiting the production of prostaglandins, Etodolac reduces inflammation and pain. Etodolac selectively inhibits COX-2, which is responsible for the production of prostaglandins in response to inflammation. This selective inhibition of COX-2 is thought to be responsible for the reduced risk of gastrointestinal side effects associated with Etodolac use.
Biochemical and Physiological Effects:
Etodolac has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and acute pain. Etodolac has also been shown to have potential in the treatment of cancer and Alzheimer's disease. Moreover, Etodolac has been shown to have a low risk of gastrointestinal side effects compared to other (2E)-3-(2-chloro-5-ethoxy-4-hydroxyphenyl)prop-2-enoic acids.
実験室実験の利点と制限
Etodolac has several advantages for use in lab experiments. It has a well-established synthesis method and has been extensively studied in the literature. Etodolac is also relatively inexpensive and widely available. However, Etodolac has limitations for use in lab experiments. It has a relatively short half-life and may require frequent dosing. Moreover, Etodolac may have potential side effects that need to be carefully monitored.
将来の方向性
There are several future directions for the study of Etodolac. One area of interest is the potential use of Etodolac in the treatment of cancer and Alzheimer's disease. Etodolac has been shown to have potential in the treatment of these conditions and further research is needed to explore its potential. Another area of interest is the development of new formulations of Etodolac that can improve its bioavailability and reduce its potential side effects. Moreover, the study of the mechanism of action of Etodolac can provide insights into the development of new drugs that target the COX-2 enzyme. Overall, the study of Etodolac has the potential to lead to new treatments for a wide range of conditions.
合成法
Etodolac can be synthesized by the reaction of 2-chloro-5-ethoxyphenol with ethyl acetoacetate in the presence of sodium ethoxide. The resulting product is then treated with hydrochloric acid to give the final product, (2E)-3-(2-chloro-5-ethoxy-4-hydroxyphenyl)prop-2-enoic acid. The synthesis method of Etodolac is well established and has been extensively studied in the literature.
科学的研究の応用
Etodolac has been widely used in scientific research for the treatment of various conditions. It has been shown to be effective in the treatment of osteoarthritis, rheumatoid arthritis, and acute pain. Etodolac has also been studied for its anti-inflammatory and analgesic effects in animal models of inflammation and pain. Moreover, Etodolac has been shown to have potential in the treatment of cancer and Alzheimer's disease. These findings suggest that Etodolac has a wide range of potential applications in scientific research.
特性
IUPAC Name |
(E)-3-(2-chloro-5-ethoxy-4-hydroxyphenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO4/c1-2-16-10-5-7(3-4-11(14)15)8(12)6-9(10)13/h3-6,13H,2H2,1H3,(H,14,15)/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKYCDNZBAZUZKS-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C=CC(=O)O)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C(=C1)/C=C/C(=O)O)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(4-Fluorophenyl)-2-(methylsulfanyl)-6-(2-morpholinoethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2929203.png)
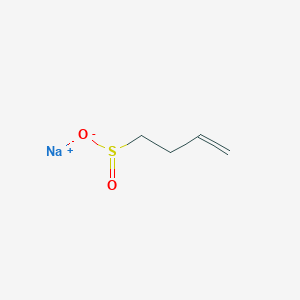
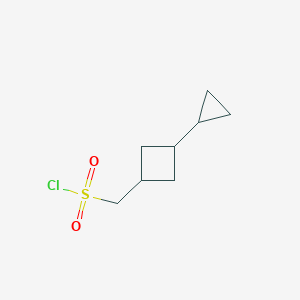
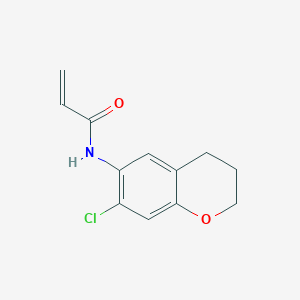
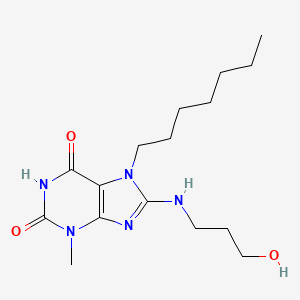
![Methyl 4-[(1,3-dioxoisoindol-4-yl)carbamothioylcarbamoyl]benzoate](/img/structure/B2929208.png)
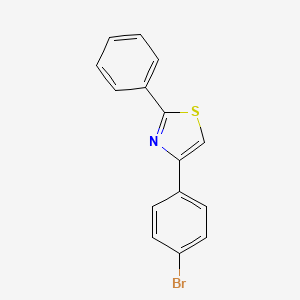

![2-(1H-benzo[d]imidazol-1-yl)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)acetamide](/img/structure/B2929214.png)
![(E)-4-(Dimethylamino)-N-[[1-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]piperidin-4-yl]methyl]but-2-enamide](/img/structure/B2929215.png)
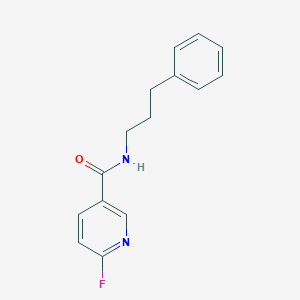
![4-[({2-Methylimidazo[1,2-a]pyridin-3-yl}formamido)methyl]benzoic acid](/img/structure/B2929219.png)
![2-chloro-N-[4-(cyanosulfanyl)-2-ethyl-6-methylphenyl]acetamide](/img/structure/B2929221.png)
amine](/img/structure/B2929225.png)